1,4-Bis(4-phenoxyphenoxy)benzene
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Overview
Description
“1,4-Bis(4-phenoxyphenoxy)benzene” is an organic compound with the molecular formula C30H22O4 . It is a solid substance at 20°C .
Synthesis Analysis
While specific synthesis methods for “1,4-Bis(4-phenoxyphenoxy)benzene” were not found, related compounds have been synthesized through classical Witting-Horner and Sonogashira cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of “1,4-Bis(4-phenoxyphenoxy)benzene” is 446.4933 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
“1,4-Bis(4-phenoxyphenoxy)benzene” is a solid at 20°C . It has a melting point of 151°C and a boiling point of 321°C at 10 mmHg . It is soluble in chloroform .
Scientific Research Applications
Liquid Crystal Composition
1,4-Bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues have been synthesized . These compounds exhibit different properties based on substituents, such as thermal behavior, optical anisotropy, and dielectric anisotropy. Some BPEBs possess a wide range of nematic phase temperatures, high optical anisotropy (Δn), and acceptable dielectric anisotropy (Δɛ). These properties make them crucial components in liquid crystal mixtures. By adding a chiral dopant, blue phase liquid crystals (BPLCs) with a blue phase temperature range have been achieved.
Photoluminescent Materials
A phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), exhibits high photoluminescence efficiency both in solution and thin films. It emits blue electroluminescence with promising external efficiency and luminance. BPPB can also function as a hole transport layer in organic light-emitting diodes .
Photoacid Generation
1,4-Bis(phenylsulfonyloxy)benzene (BPSB) generates benzenesulfonic acids upon photolysis. Understanding the acid generation of disulfonates is interesting, as it allows the production of two molecules of benzenesulfonic acid from one molecule of BPSB .
Safety and Hazards
properties
IUPAC Name |
1,4-bis(4-phenoxyphenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDDNWGFYFRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-phenoxyphenoxy)benzene |
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